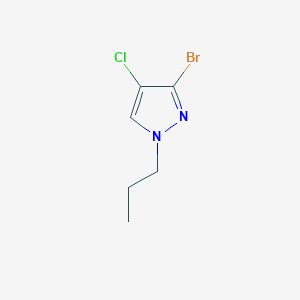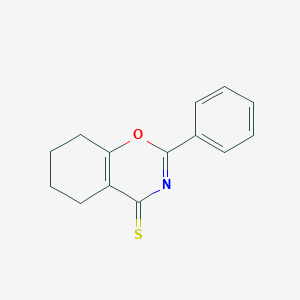
Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a biphenyl core, a carboxylic acid group, and a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide typically involves the condensation of Biphenyl-4-carboxylic acid hydrazide with 5-bromo-2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, while the biphenyl core provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-carboxylic acid hydrazide: Lacks the benzylidene moiety.
5-Bromo-2-hydroxybenzaldehyde: Lacks the hydrazide group.
Biphenyl-4-carboxylic acid: Lacks both the hydrazide and benzylidene moieties.
Uniqueness
Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the hydrazide and benzylidene moieties allows for diverse chemical modifications and interactions.
Propiedades
Fórmula molecular |
C20H15BrN2O2 |
|---|---|
Peso molecular |
395.2 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2O2/c21-18-10-11-19(24)17(12-18)13-22-23-20(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,24H,(H,23,25)/b22-13+ |
Clave InChI |
RUXATXMVRFQBOS-LPYMAVHISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis(2-methylpropyl) 3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11711041.png)
![3-chloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11711046.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide](/img/structure/B11711060.png)
![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11711071.png)
![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(2-oxo-2,1-ethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11711073.png)
![5-chloro-N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B11711085.png)

![6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclopentane]-3-ene](/img/structure/B11711101.png)

![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)
![2-{(3Z)-3-[(2-aminobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711133.png)

